4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine
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Overview
Description
4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine is a heterocyclic compound that features a furan ring fused to a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine typically involves the condensation of appropriate furan and pyrimidine precursors under controlled conditions. One common method involves the reaction of a furan derivative with a pyrimidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and specific pH levels to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation may produce nitroso or other oxidized forms .
Scientific Research Applications
4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies on antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its potential therapeutic effects, it is investigated for use in drug development, particularly for treating infections and cancer.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or DNA replication. The compound’s structure allows it to bind to enzymes or receptors, disrupting normal cellular functions and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound also contains a nitrofuran moiety and exhibits similar antimicrobial properties.
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine ring structure and are studied for their therapeutic potential.
Uniqueness
4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine is unique due to its specific combination of a furan and pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61378-91-4 |
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Molecular Formula |
C11H9N3O4 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
4-methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H9N3O4/c1-6-7-4-5-17-11(7)13-10(12-6)8-2-3-9(18-8)14(15)16/h2-3H,4-5H2,1H3 |
InChI Key |
MJBKDLZTTLSSBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCOC2=NC(=N1)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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